Ethyl morpholine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

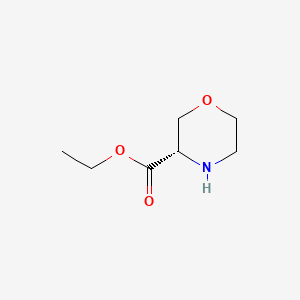

Structure

3D Structure

Properties

IUPAC Name |

ethyl morpholine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOAAQVACAHQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Ethyl morpholine-3-carboxylate hydrochloride (CAS 218594-84-4): A Key Chiral Building Block in Modern Drug Discovery

Abstract: (S)-Ethyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical industry. As a derivative of morpholine, a scaffold recognized for its favorable physicochemical and metabolic properties, this building block serves as a critical intermediate in the synthesis of complex, high-value therapeutic agents.[1][2] Its defined (S)-stereochemistry is paramount for creating stereospecific interactions with biological targets, a cornerstone of modern drug design. This guide provides an in-depth technical overview of its chemical properties, plausible synthetic routes, robust analytical quality control methodologies, applications in drug discovery, and essential safety protocols. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development pipelines.

The Strategic Importance of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their inherent advantages. The morpholine ring is one such "privileged structure."[1][2] Its utility stems from a unique combination of features:

-

Physicochemical Properties: The morpholine moiety, with its ether oxygen and secondary amine, imparts a favorable balance of hydrophilicity and lipophilicity. This can improve aqueous solubility, a common hurdle in drug development, without excessively increasing polarity, thereby aiding permeability across biological membranes like the blood-brain barrier.[3]

-

Metabolic Stability: The saturated heterocyclic ring is generally resistant to metabolic degradation, which can enhance the in vivo half-life and bioavailability of a drug molecule.[2]

-

Synthetic Accessibility: Morpholine and its derivatives are readily synthesized through established chemical routes, making them attractive and cost-effective components for large-scale production.[1][4]

-

Target Interaction: The nitrogen atom can act as a hydrogen bond acceptor or a base, while the oxygen can also participate in hydrogen bonding, allowing the ring to form crucial interactions within the binding pockets of enzymes and receptors.[2][3]

The introduction of a chiral center, as in (S)-Ethyl morpholine-3-carboxylate, adds a layer of sophistication, enabling the synthesis of enantiomerically pure final compounds. This is critical as the biological activity and safety profile of a drug often reside in a single enantiomer.

Physicochemical Profile

A clear understanding of a starting material's properties is the foundation of any successful synthetic or analytical endeavor. The key specifications for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 218594-84-4 | [5][6][7] |

| Molecular Formula | C₇H₁₄ClNO₃ | [6][8] |

| Molecular Weight | 195.65 g/mol | [6] |

| Synonyms | Ethyl (3S)-3-morpholinecarboxylate hydrochloride | [9] |

| Appearance | Light brown to brown solid | [10] |

| Purity | Typically ≥95% | [6] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) | [6][7][10] |

| InChI Key | RERWECVXIGGYMH-RGMNGODLSA-N | [6] |

Plausible Synthesis and Mechanistic Rationale

While proprietary manufacturing processes may vary, a logical and common approach to synthesizing chiral morpholine-3-carboxylates involves the cyclization of a suitable N-substituted amino alcohol derivative, often originating from a chiral pool starting material like an amino acid.

A plausible synthetic workflow is outlined below. The causality behind each step is critical:

-

Starting Material Selection: L-Serine ethyl ester is an ideal precursor. Its inherent (S)-chirality directly translates to the desired stereochemistry in the final product, avoiding the need for costly chiral resolution or asymmetric synthesis.

-

N-Alkylation: The primary amine of the serine ester is alkylated with a 2-haloethanol derivative (e.g., 2-(2-chloroethoxy)ethanol) under basic conditions. A non-nucleophilic base is used to prevent side reactions with the ester. This step introduces the second heteroatom and the carbon backbone required for the morpholine ring.

-

Cyclization: The crucial ring-forming step is an intramolecular Williamson ether synthesis. A strong base (e.g., sodium hydride) deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the terminal halide on the ether chain to form the six-membered morpholine ring. This intramolecular reaction is entropically favored.

-

Salt Formation: The resulting free base, (S)-Ethyl morpholine-3-carboxylate, is often unstable or difficult to handle as an oil. Conversion to the hydrochloride salt by treatment with HCl in a suitable solvent (like diethyl ether or isopropanol) yields a stable, crystalline solid that is easier to purify, handle, and store.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a key building block is non-negotiable in drug development. A multi-pronged analytical approach provides a self-validating system for quality control. For related morpholine compounds, techniques like HPLC, NMR, and MS are standard for characterization.[11]

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol describes a general method for determining the purity of the title compound. Method optimization is crucial and should be performed for specific impurity profiles.

Objective: To quantify the purity of (S)-Ethyl morpholine-3-carboxylate hydrochloride and identify any related impurities.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm (A good starting point for this moderately polar compound).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: The TFA acts as an ion-pairing agent to improve peak shape for the amine.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm. Causality: The ester carbonyl group provides a chromophore suitable for low UV wavelength detection.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Structural Confirmation

A. High-Resolution Mass Spectrometry (HRMS):

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: The primary ion observed should correspond to the protonated free base [M+H]⁺.

-

Rationale: This confirms the molecular weight of the free base (C₇H₁₃NO₃, MW 159.0895), and the high resolution allows for confirmation of the elemental composition, distinguishing it from isobaric impurities.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: D₂O or DMSO-d₆.

-

¹H NMR: Expect signals corresponding to the ethyl ester (a triplet and a quartet), diastereotopic protons of the morpholine ring (complex multiplets), and the proton at the chiral center (C3). The integration of these signals should match the number of protons in the structure.

-

¹³C NMR: Expect 7 distinct signals corresponding to each carbon atom in the molecule, including the ester carbonyl, the ethyl group carbons, and the four unique carbons of the morpholine ring.

| Analytical Technique | Expected Outcome | Purpose |

| HPLC-UV | Main peak purity >95% | Quantifies purity and detects process-related impurities. |

| HRMS (ESI+) | [M+H]⁺ ion for C₇H₁₃NO₃ | Confirms molecular weight and elemental composition. |

| ¹H NMR | Characteristic shifts and integrations | Confirms the proton framework of the molecular structure. |

| ¹³C NMR | 7 distinct carbon signals | Confirms the carbon backbone of the molecular structure. |

Applications in Drug Discovery

(S)-Ethyl morpholine-3-carboxylate hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value chiral intermediate. Its application lies in providing a pre-formed, stereochemically defined morpholine ring system for incorporation into a larger, more complex drug candidate.

The morpholine scaffold is prevalent in drugs targeting:

-

Oncology: As inhibitors of kinases like PI3K and mTOR, where the morpholine ring often occupies a specific pocket in the enzyme's active site.[3]

-

Central Nervous System (CNS) Disorders: The scaffold's ability to improve blood-brain barrier penetration makes it valuable for drugs targeting receptors involved in mood disorders, pain, and neurodegenerative diseases.[3]

-

Infectious Diseases: Several antibiotics and antifungal agents incorporate the morpholine ring.[12]

The ester functional group on this building block is a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, reduced to an alcohol for ether linkages, or converted to other functional groups, providing medicinal chemists with numerous options for elaborating the structure.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. The available data indicates that this compound should be handled with care.

| Hazard Information | GHS Classification | Precautionary Statements | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | P261: Avoid breathing dust. | [6] |

| Signal Word | Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | - | [6][10][13] |

Standard Operating Protocol for Safe Handling:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: Handle the solid material exclusively within a certified chemical fume hood to avoid inhalation of dust.[14]

-

Dispensing: Use appropriate tools (spatulas) for transferring the solid. Avoid creating dust clouds.

-

Storage: Keep the container tightly sealed in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere as specified.[6][7]

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14][15]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

Conclusion

(S)-Ethyl morpholine-3-carboxylate hydrochloride is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its pre-defined stereochemistry and the proven benefits of the morpholine scaffold provide a reliable and efficient starting point for the synthesis of sophisticated drug candidates. A thorough understanding of its properties, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for any research or development team aiming to unlock its full potential in the quest for novel therapeutics.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. parchem.com [parchem.com]

- 6. (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4 [sigmaaldrich.com]

- 7. 218594-84-4|(S)-Ethyl morpholine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 8. (S)-Ethyl morpholine-3-carboxylate hydrochloride,(CAS# 218594-84-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4 [amp.chemicalbook.com]

- 10. (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4 [amp.chemicalbook.com]

- 11. Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Ethyl thiomorpholine-3-carboxylate hydrochloride | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. nj.gov [nj.gov]

Ethyl morpholine-3-carboxylate chemical properties

An In-depth Technical Guide to Ethyl Morpholine-3-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a morpholine ring substituted at the 3-position with an ethyl carboxylate group. As a bifunctional molecule, it incorporates the key structural features of a secondary amine, an ether, and an ester. This unique combination makes it a valuable and versatile building block in synthetic organic chemistry and a scaffold of significant interest in medicinal chemistry. The morpholine moiety is a privileged structure in drug discovery, often incorporated into molecules to enhance physicochemical properties such as aqueous solubility, metabolic stability, and to improve pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound define its behavior in chemical and biological systems. Its structure, featuring both hydrogen bond donors (the N-H group) and acceptors (the ether oxygen, the ester carbonyl, and the ester alkoxy oxygen), governs its solubility and interaction with biological targets.[3][4]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 84005-98-1 (Racemate) | ChemScene[4] |

| 218594-84-4 ((S)-hydrochloride) | Sigma-Aldrich | |

| Molecular Formula | C₇H₁₃NO₃ | PubChem[3] |

| Molecular Weight | 159.18 g/mol | PubChem[3] |

| Appearance | Solid or liquid | Sigma-Aldrich |

| SMILES | CCOC(=O)C1COCCN1 | PubChem[3] |

| InChIKey | WQOAAQVACAHQMK-UHFFFAOYSA-N | PubChem[3] |

| LogP | -0.3 to -0.46 | PubChem, ChemScene[3][4] |

| Topological Polar Surface Area (TPSA) | 47.56 Ų | ChemScene[4] |

| Hydrogen Bond Acceptors | 4 | ChemScene[4] |

| Hydrogen Bond Donors | 1 | ChemScene[4] |

| Rotatable Bonds | 2 | ChemScene[4] |

Synthesis and Manufacturing

The synthesis of substituted morpholines is a well-established area of organic chemistry, often involving the cyclization of vicinal amino alcohols or their derivatives.[5][6] A common and logical approach to this compound involves the reaction of an appropriate amino alcohol with a dielectrophile to form the heterocyclic ring.

Conceptual Synthesis Pathway

A plausible and efficient route starts from an L-serine ethyl ester derivative, which provides the required C3-carboxylate stereocenter. The synthesis involves N-alkylation with a two-carbon electrophile followed by an intramolecular cyclization. This strategy is favored for its stereochemical control and the availability of starting materials.

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative method based on established chemical principles for morpholine synthesis.[6]

-

N-Alkylation:

-

To a solution of ethyl serinate hydrochloride (1.0 eq) in acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and 1-bromo-2-chloroethane (1.2 eq).

-

Causality: Potassium carbonate acts as a base to deprotonate the amine hydrochloride, liberating the free amine for nucleophilic attack. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. 1-bromo-2-chloroethane is chosen for its differential reactivity, allowing for selective initial reaction at the more labile C-Br bond.

-

Heat the mixture to reflux (approx. 82°C) and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude N-(2-chloroethyl)serine ethyl ester.

-

-

Intramolecular Cyclization:

-

Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Add potassium tert-butoxide (t-BuOK, 1.5 eq) portion-wise over 30 minutes.

-

Causality: A strong, non-nucleophilic base like t-BuOK is required to deprotonate the hydroxyl group, forming an alkoxide. This potent intramolecular nucleophile then displaces the chloride in an Sₙ2 reaction to form the morpholine ring. THF is an ideal solvent, and low temperature helps control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.

-

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of spectroscopic methods.[7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the ethyl group: a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂). The protons on the morpholine ring would appear as a series of complex multiplets between approximately 2.8 and 4.0 ppm. The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 7 distinct signals. The ester carbonyl carbon (C=O) would be the most downfield, typically around 170-175 ppm. The carbons attached to oxygen (C-O) and nitrogen (C-N) within the ring and in the ethyl group would appear in the 40-75 ppm range. The methyl carbon of the ethyl group would be the most upfield, around 14 ppm.

-

IR (Infrared) Spectroscopy: The most prominent absorption band would be the strong C=O stretch of the ester functional group, typically observed between 1730-1750 cm⁻¹. Other key signals include the C-O-C stretching of the ether linkage around 1100 cm⁻¹ and the N-H stretching vibration around 3300-3400 cm⁻¹.[9]

-

MS (Mass Spectrometry): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 159. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group (-COOC₂H₅, m/z = 73).

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups: the secondary amine, the ester, and the ether.

Key Reaction Pathways

Caption: Key reaction pathways for this compound.

-

Reactions at the Ester Group:

-

Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield morpholine-3-carboxylic acid, another valuable building block.[10]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (morpholin-3-yl)methanol.

-

Amidation: The ester can be converted to an amide by heating with an amine, though this often requires harsh conditions or catalysis.

-

-

Reactions at the Secondary Amine:

-

N-Alkylation/N-Arylation: The nitrogen is nucleophilic and can be alkylated with alkyl halides or undergo more complex C-N bond-forming reactions like Buchwald-Hartwig amination.[11]

-

N-Acylation: It reacts readily with acyl chlorides or anhydrides in the presence of a base to form N-acyl morpholine derivatives.

-

Sulfonylation: Reaction with sulfonyl chlorides yields the corresponding N-sulfonamide.

-

Applications in Research and Drug Development

The morpholine ring is a cornerstone in modern medicinal chemistry. Its inclusion in a molecule can improve water solubility, reduce lipophilicity, and serve as a metabolically stable bioisostere for other functional groups.[1]

-

CNS Drug Discovery: The morpholine scaffold is frequently found in drugs targeting the central nervous system (CNS). Its physicochemical properties can be finely tuned to enhance permeability across the blood-brain barrier.[1] Compounds containing this scaffold are investigated for mood disorders, neurodegenerative diseases, and pain.[1]

-

Oncology: Numerous kinase inhibitors incorporate a morpholine ring, where it often serves to improve solubility and engage in critical hydrogen bonding interactions within the kinase active site.[2][5]

-

Synthetic Building Block: Both this compound and its hydrolyzed counterpart, morpholine-3-carboxylic acid, are versatile intermediates.[10] They provide a pre-formed heterocyclic core onto which further complexity can be built, accelerating the synthesis of diverse chemical libraries for high-throughput screening.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is derived from typical safety data sheets for this class of compounds.[12]

| Category | Information | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | Sigma-Aldrich |

| Signal Word | Warning | Sigma-Aldrich |

| Hazard Statements | H302: Harmful if swallowed. | Sigma-Aldrich |

| H315: Causes skin irritation. | Sigma-Aldrich | |

| H319: Causes serious eye irritation. | Sigma-Aldrich | |

| H335: May cause respiratory irritation. | Sigma-Aldrich | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Sigma-Aldrich |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich[13] | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended: Inert atmosphere, 2-8°C. | Fisher Scientific, Sigma-Aldrich[12] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Fisher Scientific[12] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | Fisher Scientific[12] |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H13NO3 | CID 18354446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. LabXchange [labxchange.org]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Molecular Structure and Applications of Ethyl Morpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules[1][2]. Its unique structure, featuring a weak basic nitrogen atom and a polar ether oxygen, allows it to enhance aqueous solubility, improve metabolic stability, and facilitate penetration of the blood-brain barrier[1]. Ethyl morpholine-3-carboxylate, as a C3-substituted derivative, offers a strategic point for molecular elaboration, making it a valuable starting material for the synthesis of complex pharmaceutical agents targeting a wide array of diseases[3][4][5].

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol [4][6]. The molecule consists of a saturated six-membered morpholine ring with an ethyl carboxylate group attached to the carbon atom at the 3-position. The presence of both a hydrogen bond donor (the secondary amine) and multiple hydrogen bond acceptors (the ether oxygen and the carbonyl group of the ester) governs its interaction with biological targets and its solvation properties[7].

The chair conformation is the most stable arrangement for the morpholine ring, and the ethyl carboxylate substituent can adopt either an axial or equatorial position, with the equatorial conformation generally being more energetically favorable to minimize steric hindrance.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | --INVALID-LINK--[4][6] |

| Molecular Weight | 159.18 g/mol | --INVALID-LINK--[4][6] |

| XLogP3-AA | -0.3 | --INVALID-LINK--[4] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[7] |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK--[7] |

| Rotatable Bond Count | 2 | --INVALID-LINK--[7] |

| Topological Polar Surface Area | 47.6 Ų | --INVALID-LINK--[4] |

| CAS Number | 84005-98-1 | --INVALID-LINK--[4][6] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the cyclization of a protected serine derivative, followed by esterification. This approach allows for the stereospecific synthesis of the desired enantiomer, which is often crucial for pharmacological activity.

One plausible synthetic pathway begins with a readily available amino acid, such as L-serine. The synthesis involves the formation of a morpholinone intermediate, which is subsequently reduced and esterified. A method for the synthesis of the parent (S)-3-morpholinyl carboxylic acid has been described, which can then be converted to the ethyl ester[8].

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Fischer Esterification of 3-Morpholinecarboxylic Acid

This protocol describes the conversion of 3-morpholinecarboxylic acid to its ethyl ester via Fischer esterification, a classic and reliable method for this transformation[7][9][10][11][12][13][14].

Materials:

-

3-Morpholinecarboxylic acid

-

Anhydrous ethanol (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane or diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3-morpholinecarboxylic acid in a large excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization: Dissolve the residue in dichloromethane or diethyl ether and carefully neutralize the acidic solution by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure ester.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the diastereotopic protons of the morpholine ring. The chemical shifts will be influenced by the neighboring heteroatoms (N and O) and the ester functionality.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbonyl carbon of the ester will appear at the downfield region (around 170 ppm). The carbons adjacent to the oxygen and nitrogen atoms will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735 cm⁻¹). N-H stretching of the secondary amine will appear as a moderate band in the region of 3300-3500 cm⁻¹. C-O stretching vibrations of the ether and ester groups will also be present.

Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺. Fragmentation patterns will likely involve the loss of the ethoxy group (-OEt) from the ester, as well as cleavage of the morpholine ring.

Applications in Drug Development

This compound serves as a critical building block in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, with a reactive secondary amine and an ester group, allows for diverse chemical modifications.

Caption: Reactivity and applications of this compound.

Case Study: Anti-tubercular Agents

A notable example of the application of a morpholine-containing scaffold is in the development of novel anti-tubercular agents. A series of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues have been synthesized and shown to exhibit potent activity against Mycobacterium tuberculosis[15][16]. In these compounds, the morpholine moiety is crucial for the overall molecular architecture and contributes to the drug-like properties of the final molecules.

Role in Kinase Inhibitors

The morpholine ring is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase domain[17][18][19][20]. This compound can be utilized as a starting material to introduce the morpholine scaffold and provide a handle for further derivatization to optimize binding affinity and selectivity for specific kinases.

Application in CNS Drug Discovery

The physicochemical properties of the morpholine ring make it an attractive component for drugs targeting the central nervous system (CNS)[1]. Its ability to improve solubility and brain permeability is highly desirable. This compound can be used to synthesize novel CNS-active compounds by modifying the secondary amine and the ester group to interact with specific receptors or enzymes in the brain.

Safety and Handling

The hydrochloride salt of (S)-ethyl morpholine-3-carboxylate is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[21]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined molecular structure and favorable physicochemical properties, conferred by the morpholine scaffold, make it an attractive starting point for the synthesis of a wide range of therapeutic agents. The ability to readily modify both the secondary amine and the ester functionality provides a powerful tool for drug discovery and development professionals to generate novel and diverse chemical entities with potential applications in oncology, infectious diseases, and neurology.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. This compound | C7H13NO3 | CID 18354446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 13. athabascau.ca [athabascau.ca]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 19. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Organic Syntheses Procedure [orgsyn.org]

Strategic Importance: The Morpholine Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Morpholine-3-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of this compound. The document is structured to deliver not just procedural steps, but also the underlying scientific principles and field-proven insights necessary for successful replication and innovation.

The morpholine heterocycle is a privileged structure in modern drug discovery, prized for its unique combination of physicochemical properties.[1] Its non-planar, chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a weakly basic secondary amine (pKa ≈ 8.5) allow it to enhance aqueous solubility and improve the pharmacokinetic profile of drug candidates.[2] Specifically, 3-substituted morpholines are key building blocks for a range of therapeutics, making a reliable synthesis of chiral intermediates like ethyl (S)-morpholine-3-carboxylate a critical endeavor for medicinal chemists.[3]

Synthetic Strategy and Retrosynthesis

A robust and stereochemically controlled synthesis is paramount. Our strategy begins with a readily available chiral precursor, L-serine, to establish the desired (S)-stereochemistry at the C3 position of the morpholine ring. The retrosynthetic analysis is outlined below.

References

Spectroscopic data for Ethyl 3-Morpholinecarboxylate

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 3-Morpholinecarboxylate

For researchers and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding, offering a detailed fingerprint of the compound's architecture. This guide presents a detailed examination of the expected spectroscopic data for Ethyl 3-Morpholinecarboxylate, a molecule of interest in medicinal chemistry and organic synthesis.

Molecular Structure and Spectroscopic Overview

Ethyl 3-Morpholinecarboxylate possesses a unique combination of functional groups that dictate its spectroscopic behavior: a secondary amine within a saturated heterocycle, an ether linkage, and an ethyl ester. Each of these features gives rise to characteristic signals in various spectroscopic techniques.

Molecular Formula: C₇H₁₃NO₃[1] Molecular Weight: 159.18 g/mol [1] IUPAC Name: ethyl morpholine-3-carboxylate[1]

The following sections will detail the predicted spectroscopic signature of this molecule, providing the rationale behind the expected data.

Caption: Molecular structure of Ethyl 3-Morpholinecarboxylate.

Infrared (IR) Spectroscopy

Experimental Protocol: A standard approach involves preparing a thin film of the neat liquid sample between two potassium bromide (KBr) plates. The sample is then analyzed using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. This method is straightforward for liquids and provides a clear spectrum without interference from solvents.

Rationale: The choice of KBr plates is due to their transparency in the mid-infrared region. Analyzing the sample as a neat film is preferred for purity assessment and to avoid solvent peaks that could obscure important regions of the spectrum.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3350 - 3300 | N-H Stretch | Secondary Amine | Medium, Sharp |

| 2980 - 2850 | C-H Stretch (sp³) | Alkane (CH₂, CH₃) | Strong |

| 1750 - 1735 | C=O Stretch | Ester | Strong, Sharp |

| 1250 - 1050 | C-O Stretch | Ester & Ether | Strong |

| 1200 - 1020 | C-N Stretch | Amine | Medium to Weak |

In-depth Analysis:

-

N-H Stretch: A distinct, moderately sharp peak is expected in the region of 3350-3300 cm⁻¹, characteristic of a secondary amine. Its sharpness, compared to the broad O-H stretch of alcohols, is a key identifying feature.

-

C-H Aliphatic Stretches: Strong absorptions just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) will be present, corresponding to the stretching vibrations of the various CH₂ and CH₃ groups in the morpholine ring and the ethyl chain.

-

C=O Ester Stretch: The most prominent peak in the spectrum will likely be the carbonyl stretch of the ester group, appearing as a very strong and sharp band between 1750-1735 cm⁻¹.[2][3] This is a highly reliable diagnostic peak.

-

C-O Stretches: The "fingerprint region" (below 1500 cm⁻¹) will contain strong, complex bands. Specifically, the C-O stretching vibrations from both the ether linkage in the morpholine ring and the ester group will appear in the 1250-1050 cm⁻¹ range.

-

C-N Stretch: The carbon-nitrogen stretching vibration is expected in the 1200-1020 cm⁻¹ region. This peak can sometimes be difficult to assign definitively as it falls within the congested fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Rationale: CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has a simple, well-defined solvent peak. TMS provides a stable and sharp reference signal for accurate chemical shift calibration. Higher magnetic field strengths provide better signal dispersion and resolution, which is crucial for unambiguous structural elucidation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.90 - 3.60 | Multiplet (m) | 3H | H-3, H-5ax, H-5eq |

| ~3.40 - 3.20 | Multiplet (m) | 2H | H-2, H-6ax |

| ~2.90 | Multiplet (m) | 1H | H-6eq |

| ~2.00 | Broad Singlet | 1H | -NH - |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

In-depth Analysis:

-

Ethyl Group: The ethyl ester will give rise to two characteristic signals: a quartet around 4.20 ppm for the methylene protons (-O-CH₂ -) coupled to the methyl group, and a triplet around 1.25 ppm for the methyl protons (-CH₃ ) coupled to the methylene group.

-

Morpholine Ring Protons: The protons on the morpholine ring will present a complex set of overlapping multiplets between approximately 2.90 and 3.90 ppm.

-

Protons adjacent to the oxygen atom (H-3 and H-5) will be deshielded and appear further downfield (~3.60-3.90 ppm).

-

Protons adjacent to the nitrogen atom (H-2 and H-6) will appear at a slightly higher field (~2.90-3.40 ppm).

-

The proton at the C-3 position, being alpha to both the nitrogen and the ester group, will likely be in the downfield region of the morpholine signals.

-

-

N-H Proton: The amine proton is expected to appear as a broad singlet around 2.00 ppm. Its chemical shift can be variable and it may exchange with trace amounts of D₂O, causing it to disappear from the spectrum.

Caption: Predicted ¹H NMR chemical shift correlations.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~172.0 | C =O | Carbonyl carbon, strongly deshielded. |

| ~67.0 | C -5 | Alpha to ether oxygen.[4][5] |

| ~61.0 | -O-CH₂ -CH₃ | Ester methylene carbon, alpha to oxygen.[4][5] |

| ~55.0 | C -3 | Alpha to nitrogen and ester group. |

| ~45.0 | C -2, C -6 | Alpha to nitrogen. |

| ~14.0 | -O-CH₂-CH₃ | Ester methyl carbon, aliphatic.[6] |

In-depth Analysis:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing significantly downfield around 172.0 ppm.

-

Carbons Bonded to Oxygen: The carbons directly attached to oxygen atoms (C-5 of the ring and the methylene of the ethyl group) are expected in the 60-70 ppm range.

-

Carbons Bonded to Nitrogen: The carbons adjacent to the nitrogen (C-2, C-3, and C-6) will be found in the 45-55 ppm range. Due to the influence of the adjacent ester, C-3 is expected to be slightly more deshielded than C-2 and C-6.

-

Aliphatic Carbon: The terminal methyl carbon of the ethyl group will be the most shielded, appearing far upfield around 14.0 ppm.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra are typically acquired using a mass spectrometer with electrospray ionization (ESI) for soft ionization, which helps in observing the molecular ion. For fragmentation analysis, electron ionization (EI) at 70 eV is the standard method.

Rationale: ESI is a soft ionization technique that usually results in the protonated molecule [M+H]⁺, making it easy to determine the molecular weight. EI is a higher-energy method that causes fragmentation of the molecule, providing valuable information about its structure.

Predicted Mass Spectrum Data:

| m/z Value | Ion | Interpretation |

| 160.09 | [M+H]⁺ | Protonated Molecular Ion (ESI) |

| 159.09 | [M]⁺˙ | Molecular Ion (EI) |

| 114.07 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 86.06 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |

| 72.04 | [C₃H₆NO]⁺ | Fragmentation of the ring |

| 45.03 | [OC₂H₅]⁺ | Ethoxy fragment |

In-depth Analysis:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) should be observed at m/z 159, corresponding to the molecular weight of the compound.[1] In ESI, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 160.

-

Key Fragmentation Pathways:

-

Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OC₂H₅), resulting in a fragment at m/z 114.

-

Loss of the Ethyl Carboxylate Group: A common fragmentation for esters is the cleavage alpha to the carbonyl group, leading to the loss of the entire •COOC₂H₅ group, which would result in a fragment at m/z 86.

-

Ring Opening and Cleavage: The morpholine ring can undergo alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation pathway for amines, leading to various smaller fragments.

-

Caption: Predicted key fragmentation pathways in EI-MS.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of Ethyl 3-Morpholinecarboxylate. By understanding the interplay between the molecule's functional groups and their expected spectroscopic signals, researchers can confidently identify and characterize this compound, ensuring its purity and confirming its structure in complex synthetic pathways. The provided rationale for experimental choices and data interpretation serves as a robust framework for practical application in the laboratory.

References

- 1. This compound | C7H13NO3 | CID 18354446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical properties of Ethyl morpholine-3-carboxylate

An In-depth Technical Guide to the Physical Properties of Ethyl Morpholine-3-Carboxylate

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often utilized as a versatile building block for more complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective application in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physicochemical identifiers of this compound and, in the absence of extensive publicly available experimental data, presents the authoritative, field-proven methodologies for its complete physical characterization. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Introduction and Molecular Overview

This compound, belonging to the morpholine class of heterocyclic compounds, possesses a unique structural arrangement. The morpholine ring, containing both a secondary amine and an ether linkage, imparts favorable properties such as improved aqueous solubility and metabolic stability in derivative drug candidates. The ethyl carboxylate group at the 3-position serves as a reactive handle for further synthetic elaboration. The parent scaffold, morpholine-3-carboxylic acid, is a valuable intermediate in the synthesis of various pharmaceuticals.[1] Consequently, the physical characteristics of this ethyl ester derivative are critical for predicting its behavior in reaction media, purification processes, and formulation studies.

The structural integrity and purity of this compound are foundational to its use. The following sections detail its core identifiers and outline the self-validating experimental systems required to ascertain its key physical properties with high fidelity.

Core Physicochemical Identifiers

While extensive experimental data is not widely published, the fundamental molecular and computed properties are well-established. These identifiers form the basis of our understanding of the compound and are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethyl 3-Morpholinecarboxylate, 3-Morpholinecarboxylic acid, ethyl ester | [2] |

| CAS Number | 84005-98-1 | [2] |

| Molecular Formula | C₇H₁₃NO₃ | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Monoisotopic Mass | 159.08954328 Da | [2] |

| Physical Form | Data not available for free base. The related (S)-enantiomer hydrochloride salt is a solid. | |

| Computed XLogP3 | -0.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Topological Polar Surface Area (TPSA) | 47.6 Ų | [2] |

Note: Computed properties are estimations derived from in silico models and await experimental verification.

Methodologies for Experimental Characterization

The following sections describe the authoritative protocols for determining the primary physical properties of a novel or sparsely characterized compound like this compound. The causality behind experimental choices is explained to ensure a robust and reproducible characterization.

Thermal Analysis: Melting Point and Thermal Stability

The melting point (Tₘ) is a critical indicator of purity and identity. Differential Scanning Calorimetry (DSC) is the gold-standard technique, offering high precision over traditional capillary methods.[3] It measures the heat flow required to raise a sample's temperature, revealing the exact temperature and enthalpy of fusion.

Principle of Causality: DSC is chosen over simpler methods because it provides quantitative thermodynamic data. The sharpness of the melting peak is directly correlated with purity; impurities typically cause a broadening of the peak and a depression of the melting point, a phenomenon that can be quantified using the Van't Hoff equation.[4]

Detailed Experimental Protocol for DSC:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C).[1] This ensures the instrument's measurements are traceable and accurate.

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity, dry this compound into a Tzero hermetic aluminum pan.[5] Prepare an identical empty pan to serve as the reference. Crimp both pans securely to ensure good thermal contact and prevent sample loss.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.[4]

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) to a temperature well above the melt (e.g., 200 °C).[4] A slower ramp rate generally yields better resolution.

-

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the endothermic peak. For pure organic compounds, the Tₘ is typically reported as the extrapolated onset temperature of the melt.[6] The area under the peak corresponds to the heat of fusion (ΔHfus).

Caption: Workflow for Melting Point Determination via DSC.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR, IR, and Mass Spectrometry creates a unique fingerprint for the compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR: This technique will confirm the presence and connectivity of all proton-containing functional groups. For this compound, the expected signals are:

-

A triplet at ~1.2 ppm (3H) and a quartet at ~4.1 ppm (2H), characteristic of the ethyl ester group (-OCH₂CH₃).

-

A complex series of multiplets between ~2.8 and 4.0 ppm corresponding to the seven protons on the morpholine ring. The proton at the C3 position (adjacent to the ester) will likely be a distinct multiplet.

-

A broad singlet corresponding to the N-H proton of the secondary amine, which may be exchangeable with D₂O.

-

-

¹³C NMR: This provides information on the carbon skeleton. Expected signals include:

-

A peak at ~170-175 ppm for the ester carbonyl carbon (C=O).

-

Signals at ~60 ppm and ~14 ppm for the -OCH₂ and -CH₃ carbons of the ethyl group, respectively.

-

Multiple signals between ~45 and 70 ppm for the four unique carbons of the morpholine ring.

-

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of key functional groups by their characteristic vibrational frequencies.

-

Expected Absorptions:

-

A strong, sharp absorption band around 1730-1750 cm⁻¹ , characteristic of the C=O (ester) stretch.

-

A moderate absorption in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretch of the secondary amine.

-

Strong C-O stretching bands around 1100-1250 cm⁻¹ , associated with the ester and the ether linkage in the morpholine ring.

-

C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ .

-

3.2.3. Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula C₇H₁₃NO₃.

-

Expected Ionization: Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value corresponding to 160.0968.

Caption: Relationship between molecular structure and spectroscopic output.

Solubility Determination

Solubility is a critical parameter for drug development, influencing everything from reaction conditions to bioavailability. Thermodynamic or "equilibrium" solubility is the most definitive measure.

Principle of Causality: The shake-flask method is the definitive approach because it measures the true equilibrium state between the solid compound and a saturated solution, unlike kinetic methods which can overestimate solubility by creating supersaturated solutions.[7][8] For pharmaceutical applications, determining solubility across a range of pH values (1.2-6.8) is critical, as the ionization state of the morpholine nitrogen will significantly impact solubility.[9]

Detailed Experimental Protocol for Equilibrium Solubility (Shake-Flask Method):

-

Media Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 1.2 for simulated gastric fluid, pH 4.5, and pH 6.8 for intestinal fluid).[9] Also include common organic solvents like ethanol and DMSO.

-

Sample Addition: Add an excess amount of solid this compound to a known volume of each test medium in a sealed vial. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C for process chemistry or 37°C for biopharmaceutical relevance) using an orbital shaker for a sufficient period to reach equilibrium (typically 24-48 hours).[7][9]

-

Phase Separation: After equilibration, allow the vials to stand for a short period for coarse particles to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove all undissolved solid.[7] This step is critical to avoid artificially high concentration readings.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[7][10] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: The determined concentration is reported as the equilibrium solubility in units such as mg/mL or µM.

Conclusion

This compound is a compound with clear potential in synthetic and medicinal chemistry. While its fundamental molecular identity is well-defined, a comprehensive public profile of its experimental physical properties remains to be established. The absence of this data necessitates a rigorous, systematic approach to its characterization.

The methodologies outlined in this guide—Differential Scanning Calorimetry for thermal analysis, a full suite of spectroscopic techniques (NMR, FTIR, MS) for structural confirmation, and the shake-flask method for equilibrium solubility—represent the authoritative standards in the field. Adherence to these protocols will generate the reliable and reproducible data required by researchers and drug developers to confidently integrate this compound into their workflows. The application of these self-validating systems is essential for ensuring scientific integrity and accelerating the development of novel chemical entities.

References

- 1. Calibrating DSC Temperature [deng.folk.ntnu.no]

- 2. This compound | C7H13NO3 | CID 18354446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Differential scanning calorimetry [cureffi.org]

- 4. scielo.br [scielo.br]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. s4science.at [s4science.at]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. who.int [who.int]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, make it a highly sought-after moiety in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by morpholine derivatives, with a focus on their applications in oncology, infectious diseases, and beyond. We will delve into the structure-activity relationships that govern their efficacy, explore their mechanisms of action, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation morpholine-based therapeutics.

The Morpholine Moiety: A Versatile Building Block for Bioactive Molecules

Morpholine (tetrahydro-1,4-oxazine) is a saturated heterocycle that has garnered significant attention in medicinal chemistry due to its favorable pharmacokinetic and pharmacodynamic properties.[1] The presence of both an ether oxygen and a secondary amine group within its structure allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological activity and physicochemical characteristics.[2] The morpholine ring can enhance a compound's potency and modulate its pharmacokinetic profile, contributing to improved drug-like properties.[2][3]

The versatility of the morpholine scaffold is evident in the broad spectrum of pharmacological activities displayed by its derivatives. These include anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and central nervous system (CNS) activities.[4][5][6] This wide range of bioactivities underscores the importance of the morpholine nucleus as a key pharmacophore in the development of new drugs.[3]

Anticancer Activity of Morpholine Derivatives: Targeting Key Oncogenic Pathways

The fight against cancer remains a primary focus of drug discovery, and morpholine derivatives have demonstrated significant potential as anticancer agents.[7] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Inhibition of Kinases and Induction of Apoptosis

Many morpholine-containing compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. One of the key pathways frequently targeted is the PI3K/Akt/mTOR signaling cascade, which is often hyperactivated in various cancers.[8][9] By inhibiting components of this pathway, morpholine derivatives can effectively halt uncontrolled cell proliferation.

Another important mechanism is the induction of apoptosis, or programmed cell death.[3] Some morpholine derivatives have been shown to interact with proteins of the Bcl-2 family, which are key regulators of apoptosis.[1] By modulating the activity of these proteins, these compounds can trigger the apoptotic cascade in cancer cells, leading to their demise. Furthermore, some derivatives have been found to arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[3]

A notable target for some morpholine-based anticancer agents is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[10] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize.

Featured Anticancer Morpholine Derivatives

Several classes of morpholine derivatives have shown promising anticancer activity. For instance, morpholine-substituted quinazoline derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).[1][3] Two such compounds, AK-3 and AK-10, displayed significant cytotoxic activity, with IC50 values in the low micromolar range, and were found to induce apoptosis and cause cell cycle arrest in the G1 phase.[1][3]

Another promising class is the morpholine-benzimidazole-oxadiazole hybrids.[10] One compound from this series, designated 5h, exhibited potent inhibition of VEGFR-2 with an IC50 of 0.049 µM and showed high cytotoxic activity against the HT-29 human colon cancer cell line with an IC50 of 3.103 µM.[10]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected morpholine derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | Quinazoline | A549 (Lung) | 10.38 ± 0.27 | [3] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [3] | ||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [3] | ||

| AK-10 | Quinazoline | A549 (Lung) | 8.55 ± 0.67 | [3] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [3] | ||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [3] | ||

| 5h | Benzimidazole-Oxadiazole | HT-29 (Colon) | 3.103 ± 0.979 | [10] |

| 5j | Benzimidazole-Oxadiazole | HT-29 (Colon) | 9.657 ± 0.149 | [10] |

| 5c | Benzimidazole-Oxadiazole | HT-29 (Colon) | 17.750 ± 1.768 | [10] |

| 2g | Quinazoline | SW480 (Colon) | 5.10 ± 2.12 | [11] |

| MCF-7 (Breast) | 19.60 ± 1.13 | [11] | ||

| 20 | Quinazoline | MCF-7 (Breast) | 1.0 - 14.3 | [12] |

| HepG2 (Liver) | 1.0 - 14.3 | [12] | ||

| HT-29 (Colon) | 1.0 - 14.3 | [12] |

Experimental Protocols: Anticancer Activity Evaluation

This protocol outlines the determination of the cytotoxic effects of morpholine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the morpholine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[13]

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds.

-

Reaction Setup: In a microplate, add the kinase buffer, recombinant human VEGFR-2 kinase domain, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™).

-

Signal Measurement: Measure the luminescence signal using a microplate reader.

-

Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

This protocol describes the analysis of cell cycle distribution in cancer cells treated with morpholine derivatives using propidium iodide (PI) staining and flow cytometry.[7][14]

Methodology:

-

Cell Treatment: Treat cancer cells with the morpholine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This protocol details the detection of apoptosis in treated cancer cells using Annexin V-FITC and propidium iodide (PI) staining.[1][15]

Methodology:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[15]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the evaluation of anticancer activity of morpholine derivatives.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by morpholine derivatives.

Antimicrobial Activity of Morpholine Derivatives: A New Frontier in Fighting Infections

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents. Morpholine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[11][16]

Antibacterial and Antifungal Mechanisms

The exact mechanisms of action for many antimicrobial morpholine derivatives are still under investigation. However, it is believed that they may disrupt the microbial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis. For instance, some morpholine-based antifungals are known to inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane.[17]

Notable Antimicrobial Morpholine Derivatives

A series of novel 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines has been synthesized and shown to possess a broad spectrum of antibacterial and antifungal activities.[4] These compounds were tested against various bacterial strains, including S. aureus, B. subtilis, E. coli, and P. aeruginosa, and fungal strains such as A. flavus, Mucor, and Rhizopus.[4]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected morpholine derivatives against various bacterial and fungal strains.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 20 | 1,3-Thiazine | S. aureus | 25 | A. flavus | 6.25 | [4] |

| B. subtilis | 50 | Rhizopus | 6.25 | [4] | ||

| E. coli | 100 | Mucor | 12.5 | [4] | ||

| 21 | 1,3-Thiazine | S. aureus | 12.5 | A. flavus | 12.5 | [4] |

| B. subtilis | 25 | Rhizopus | 6.25 | [4] | ||

| E. coli | 50 | Mucor | 25 | [4] | ||

| 22 | 1,3-Thiazine | S. aureus | 6.25 | A. flavus | >200 | [4] |

| B. subtilis | 12.5 | Rhizopus | 12.5 | [4] | ||

| E. coli | 25 | Mucor | 6.25 | [4] | ||

| 12 | 1,2,4-Triazole | M. smegmatis | 15.6 | C. albicans | 500 | [16] |

| S. cerevisiae | 500 | [16] |

Experimental Protocols: Antimicrobial Activity Evaluation

This protocol describes a general method for the synthesis of a class of antimicrobial morpholine derivatives.[4]

Methodology:

-

Chalcone Synthesis: Synthesize (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones by the Claisen-Schmidt condensation of 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes in the presence of alcoholic sodium hydroxide.

-

Thiazine Ring Formation: A mixture of the synthesized chalcone (0.001 mol) and thiourea (0.001 mol) in ethanol (50 mL) is refluxed.

-

Base Addition: A solution of potassium hydroxide (0.005 mol) in water (10 mL) is added portion-wise over 2 hours while refluxing.

-

Reaction Completion and Isolation: Refluxing is continued for an additional 4 hours. The mixture is then poured into ice-cold water.

-

Purification: The resulting solid is collected by filtration and purified by column chromatography.

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of morpholine derivatives against bacterial and fungal strains.[18]

Methodology:

-

Compound Preparation: Prepare serial dilutions of the morpholine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Morpholine Derivatives in Central Nervous System (CNS) Drug Discovery

The unique physicochemical properties of the morpholine ring, such as its balanced lipophilic-hydrophilic profile and its ability to improve blood-brain barrier permeability, make it an attractive scaffold for the development of CNS-active drugs.[8][19][20] Morpholine derivatives have shown potential in treating a range of neurological and psychiatric disorders, including mood disorders, pain, and neurodegenerative diseases.[6][19]

In CNS-active compounds, the morpholine moiety can serve multiple roles: it can enhance potency through direct interactions with the target, act as a scaffold to correctly orient other functional groups, or modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[8][20]

Conclusion and Future Perspectives

The morpholine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The insights into their mechanisms of action and structure-activity relationships continue to grow, paving the way for the rational design of more potent and selective therapeutic agents. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of novel morpholine-based compounds.

Future research in this field will likely focus on several key areas:

-

Elucidation of Novel Mechanisms: Further investigation into the molecular targets and signaling pathways modulated by morpholine derivatives will uncover new therapeutic opportunities.

-

Combinatorial Chemistry and High-Throughput Screening: The use of these techniques will accelerate the discovery of new lead compounds with diverse biological activities.

-

Drug Delivery and Formulation: Innovative approaches to drug delivery will be crucial for optimizing the therapeutic efficacy and safety of morpholine-based drugs.

-

Clinical Translation: The progression of the most promising preclinical candidates into clinical trials will be the ultimate validation of the therapeutic potential of this versatile scaffold.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]